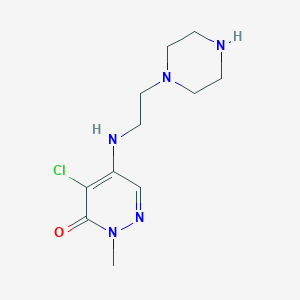
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a piperazine moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinone core, which is achieved through the cyclization of appropriate precursors.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Piperazine Derivatization: The piperazine moiety is incorporated through nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone compounds with various functional groups.
科学的研究の応用
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methyl-5-aminopyridazin-3(2H)-one
- 4-Chloro-2-methyl-5-(2-aminoethyl)pyridazin-3(2H)-one
- 4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Uniqueness
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine moiety, in particular, enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
特性
分子式 |
C11H18ClN5O |
|---|---|
分子量 |
271.75 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN5O/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17/h8,13-14H,2-7H2,1H3 |
InChIキー |
PLKGCOSBLNPEIB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


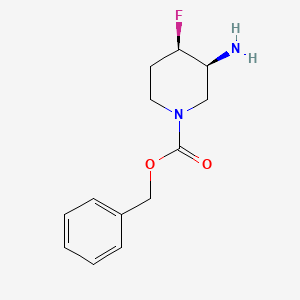
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
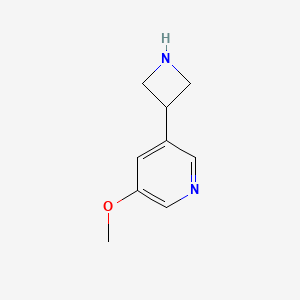
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
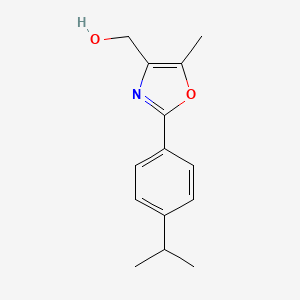
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
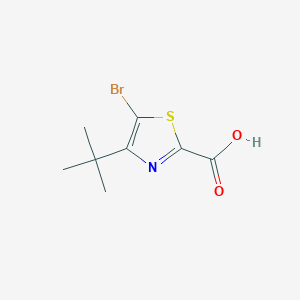
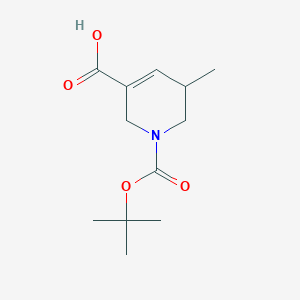
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)

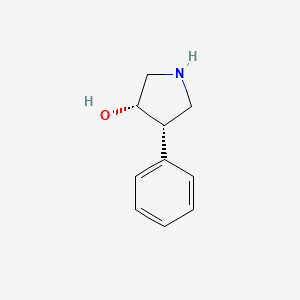
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
